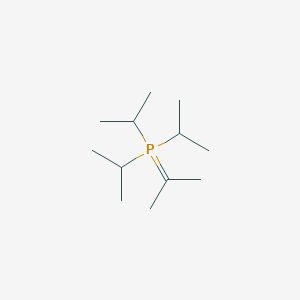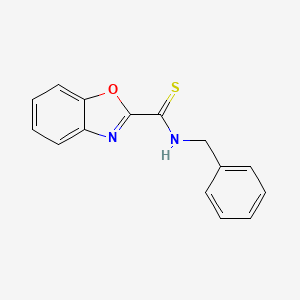
CID 13256003
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 13256003” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 13256003 involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The synthetic routes may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include the use of specialized equipment and conditions to ensure the purity and consistency of the final product. The industrial production process may also involve purification steps to remove any impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: CID 13256003 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be carried out under specific conditions using appropriate reagents.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
CID 13256003 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in various chemical reactions. In biology, it may be studied for its potential biological activities and interactions with biological molecules. In medicine, this compound may be investigated for its potential therapeutic effects and mechanisms of action. In industry, it may be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 13256003 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the target molecules. The molecular targets may include enzymes, receptors, and other proteins, and the pathways involved may include signaling pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 13256003 can be identified based on their chemical structure and properties. These compounds may share similar functional groups and chemical reactivity.
Uniqueness: this compound may have unique properties that distinguish it from other similar compounds. These properties may include its specific chemical structure, reactivity, and biological activities. The uniqueness of this compound can make it of particular interest in certain scientific and industrial applications.
Conclusion
This compound is a compound with diverse applications in scientific research and industry Its unique chemical properties and reactivity make it a valuable compound for various studies and applications
Properties
Molecular Formula |
C8H20NSi |
|---|---|
Molecular Weight |
158.34 g/mol |
InChI |
InChI=1S/C8H20NSi/c1-5-10(6-2)9-7-8(3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
OXNQTYPLCJAJQF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


mercury](/img/structure/B14349590.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)



![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)





![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)


